LC-MS/MS MRM Transitions: Enabling Specific Quantification of RvD3 Amidst D-Series Congeners
Resolvin D3-d5 is distinguished from its non-deuterated counterpart (RvD3) and closely related D-series resolvins (RvD1, RvD2) by a characteristic mass shift, enabling selective Multiple Reaction Monitoring (MRM) detection. The endogenous form, RvD3, is monitored via the transition m/z 375.2 → 137.0, while the deuterated analog, RvD3-d5, is tracked using m/z 380 → 146 [1]. This 5-Dalton mass increase, coupled with a unique MRM ion pair, provides the analytical specificity required to accurately quantify low picogram to nanogram levels of RvD3 in biological extracts without interference from other resolvins, which exhibit distinct MRM transitions (e.g., RvD1: m/z 375.2 → 141.1) [1].
| Evidence Dimension | MRM Transition (Precursor → Product Ion) |
|---|---|
| Target Compound Data | m/z 380 → 146 (RvD3-d5) |
| Comparator Or Baseline | m/z 375.2 → 137.0 (RvD3); m/z 375.2 → 141.1 (RvD1) |
| Quantified Difference | Mass shift of +5 Da for deuterated analog; distinct product ions |
| Conditions | LC-MS/MS analysis of DHA-derived resolvins from murine inflammatory exudates [1]. |
Why This Matters
This differential MRM signature is the primary functional advantage for procurement, ensuring RvD3-d5 acts as a true internal standard for RvD3, correcting for analytical variability without cross-reactivity.
- [1] Madhur MS, et al. Lipid mediator profile displayed in five lipid mediator groups (A–E). Figure 1 in: (Journal not specified). PMCID: PMC11730707. View Source
